molecular formula C9H5ClFNO B1413132 7-Fluoro-1H-indole-6-carbonyl chloride CAS No. 1936632-16-4

7-Fluoro-1H-indole-6-carbonyl chloride

Cat. No.: B1413132
CAS No.: 1936632-16-4
M. Wt: 197.59 g/mol
InChI Key: LNVDNUFEIJCUQZ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-6-carbonyl chloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic substitution reaction, where the indole ring is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 7th position . Subsequently, the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of 7-Fluoro-1H-indole-6-carbonyl chloride may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-indole-6-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Chlorinating Agents: Oxalyl chloride, thionyl chloride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Thioesters: Formed by the reaction with thiols

    Biaryl Compounds: Formed through coupling reactions

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indole-6-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets . The carbonyl chloride group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1H-indole-2-carboxylic acid
  • 7-Fluoro-1H-indole-3-carboxaldehyde
  • 7-Fluoro-1H-indole-5-carbonitrile

Uniqueness

7-Fluoro-1H-indole-6-carbonyl chloride is unique due to the specific positioning of the fluorine atom and the carbonyl chloride group on the indole ring. This unique structure imparts distinct reactivity and biological activity compared to other fluorinated indole derivatives .

Properties

IUPAC Name

7-fluoro-1H-indole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)6-2-1-5-3-4-12-8(5)7(6)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDNUFEIJCUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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